[(3-Chloro-4-fluorophenyl)methyl](methyl)amine
Description
(3-Chloro-4-fluorophenyl)methylamine is a secondary amine featuring a 3-chloro-4-fluorophenylmethyl group attached to a methylamine moiety. Its molecular formula is C₈H₉ClFN, with a molecular weight of 187.62 g/mol (CAS 381236-43-7) . The compound is structurally characterized by the chloro and fluoro substituents at the 3- and 4-positions of the aromatic ring, respectively, and a methyl group bonded to the nitrogen atom. This configuration confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. For example, derivatives of this compound are incorporated into bioactive molecules targeting serotonin receptors (e.g., 5-HT₁A) and antiproliferative agents .
Synthetic routes often involve alkylation or nucleophilic substitution reactions. For instance, analogous compounds are synthesized by reacting halogenated quinazolines with methylamine under reflux conditions .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVXSSJIYYSLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381236-43-7 | |
| Record name | [(3-chloro-4-fluorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with methylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The general reaction scheme is as follows:
3-Chloro-4-fluorobenzyl chloride+Methylamine→(3-Chloro-4-fluorophenyl)methylamine
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-4-fluorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce imines or secondary amines, respectively.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
The compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals, where its functional groups can be manipulated to create a variety of derivatives. The presence of both chlorine and fluorine atoms can influence the electronic properties and reactivity of the compound, allowing for selective reactions that are crucial in synthetic pathways.
Synthetic Pathways:
The synthesis of (3-Chloro-4-fluorophenyl)methylamine can be approached through several methods, often involving nucleophilic substitution reactions due to the reactive nature of its amine group. Reaction conditions such as temperature, solvent choice, and catalysts are optimized to maximize yield and purity.
Biological Applications
Pharmacological Investigations:
Research has indicated that compounds similar to (3-Chloro-4-fluorophenyl)methylamine exhibit potential as enzyme inhibitors and receptor modulators. Studies have focused on its interactions with neurotransmitter receptors, suggesting significant pharmacological effects that warrant further exploration .
Antimicrobial and Anticancer Properties:
Preliminary investigations into the biological activity of this compound have shown promise in antimicrobial and anticancer applications. Its structural characteristics may enhance its binding affinity to various biological targets, making it a candidate for developing new therapeutic agents .
Inhibitory Activity Studies
A study explored the introduction of the 3-chloro-4-fluorophenyl moiety into piperazine-based compounds. The research demonstrated that modifications to this motif significantly enhanced inhibitory activity against specific targets, with some derivatives showing IC50 values in the low micromolar range (2.96 to 10.65 μM). This indicates that structural variations can lead to improved potency, highlighting the relevance of (3-Chloro-4-fluorophenyl)methylamine as a scaffold for drug design .
Molecular Docking Studies
Molecular modeling analyses have been conducted to understand the binding interactions of (3-Chloro-4-fluorophenyl)methylamine derivatives with target enzymes. These studies revealed that fluorine atoms participate in halogen bond interactions with active site residues, enhancing binding affinity and specificity. Such insights are critical for optimizing lead compounds in drug discovery .
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target protein and modulating biological pathways. For instance, in medicinal chemistry, it may inhibit or activate enzymes involved in neurotransmitter synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (3-Chloro-4-fluorophenyl)methylamine are best understood through comparison with its analogs. Key differences include substituent positions, alkyl/aryl modifications, and biological relevance.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Notes | Evidence ID |
|---|---|---|---|---|---|
| (3-Chloro-4-fluorophenyl)methylamine | C₈H₉ClFN | 187.62 | 3-Cl, 4-F on phenyl; N-methyl | Intermediate for 5-HT₁A receptor ligands and anticancer agents . | |
| (2-Chloro-4-fluorophenyl)methylamine | C₈H₉ClFN | 173.62 | 2-Cl, 4-F on phenyl; N-methyl | Positional isomer; reduced steric hindrance may alter receptor binding kinetics. | |
| N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine | C₁₂H₁₅ClFN | 235.71 | Cyclopentyl substituent on N | Enhanced lipophilicity; potential CNS drug candidate due to improved blood-brain barrier penetration. | |
| 1-(3-Chloro-4-fluorophenyl)ethylamine | C₉H₁₁ClFN | 187.64 | Ethyl backbone with N-methyl | Increased steric bulk; may influence metabolic stability in vivo. | |
| 1-[(3-Chloro-4-fluorophenyl)methyl]-5,6-dimethyl-1H-benzimidazol-2-amine | C₁₆H₁₅ClFN₃ | 303.77 | Fused benzimidazole core | Antiproliferative activity; targets kinase enzymes in cancer pathways . | |
| 3-Chloro-4-fluorobenzylamine (primary amine) | C₇H₇ClFN | 159.59 | Primary amine; lacks N-methyl | Less stable due to higher reactivity; used in Schiff base syntheses . |
Key Insights:
Positional Isomerism :
- The 2-chloro-4-fluoro isomer (CAS 823188-81-4) exhibits distinct electronic effects compared to the 3-chloro-4-fluoro analog. The meta-chloro substituent in the target compound may enhance π-stacking interactions in receptor binding, whereas the ortho-chloro isomer could induce steric clashes .
Conversely, the primary amine (3-chloro-4-fluorobenzylamine) is more reactive, making it prone to oxidation or unwanted side reactions .
Biological Relevance :
- The benzimidazole derivative (C₁₆H₁₅ClFN₃) demonstrates antiproliferative activity, highlighting the importance of the 3-chloro-4-fluorophenyl group in stabilizing interactions with hydrophobic enzyme pockets . Similarly, the 5-HT₁A receptor ligand Befiradol incorporates this moiety to enhance binding affinity .
Steric and Electronic Effects :
- Ethylamine analogs (e.g., 1-(3-Chloro-4-fluorophenyl)ethylamine) introduce additional steric bulk, which may reduce metabolic degradation but could also hinder target engagement .
Biological Activity
(3-Chloro-4-fluorophenyl)methylamine, a compound characterized by the presence of chlorine and fluorine substituents on a phenyl ring, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClF
- Molecular Weight : Approximately 173.62 g/mol
- Structural Characteristics : The compound features a phenyl ring substituted at the 3 and 4 positions with chlorine and fluorine, respectively. This unique combination of functional groups is believed to enhance its reactivity and binding affinity to various biological targets.
The biological activity of (3-Chloro-4-fluorophenyl)methylamine primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity. This mechanism is particularly relevant for enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
- Receptor Modulation : Preliminary studies indicate that (3-Chloro-4-fluorophenyl)methylamine may interact with neurotransmitter receptors, which could lead to significant pharmacological effects.
Biological Activity Overview
The biological activity of (3-Chloro-4-fluorophenyl)methylamine has been explored through various studies. Below is a summary of findings related to its pharmacological properties:
Case Studies and Research Findings
-
Tyrosinase Inhibition :
- A study demonstrated that compounds incorporating the 3-chloro-4-fluorophenyl motif exhibited significant inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. The presence of both halogens was crucial for enhancing inhibitory activity compared to reference compounds like kojic acid .
-
Pharmacological Screening :
- In a broader screening of chemicals, (3-Chloro-4-fluorophenyl)methylamine was analyzed alongside other compounds for its interactions with various enzymatic pathways. Results indicated promising activity across several enzyme classes, including cytochrome P450s and kinases .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of (3-Chloro-4-fluorophenyl)methylamine. Areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in relevant disease models.
- Structure-Activity Relationship (SAR) : Analyzing how variations in the chemical structure affect biological activity to optimize drug design.
- Toxicology Assessments : Evaluating safety profiles through comprehensive toxicological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
